molecular formula C12H19N3 B11794029 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine

Katalognummer: B11794029
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: DHQMVGZNGUWMIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

The systematic IUPAC name 1-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine provides a precise description of the compound’s structure. Breaking this down:

  • Pyridine core : A six-membered aromatic ring with one nitrogen atom.
  • Substituents : A methyl group (-CH₃) at position 5, a pyrrolidin-1-yl group (a five-membered saturated ring containing four CH₂ groups and one NH group) at position 6, and an ethanamine side chain (-CH₂CH₂NH₂) at position 3.

Key identifiers :

Property Value Source
CAS Registry Number 1355218-50-6
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.3 g/mol
Purity Specification ≥95%

Alternative names include 5-methyl-6-(pyrrolidin-1-yl)-3-pyridinylethanamine and 3-(2-aminoethyl)-5-methyl-6-pyrrolidin-1-ylpyridine, reflecting minor variations in substituent prioritization rules. The ethanamine moiety’s primary amine group introduces basicity (pKa ~10–11), while the pyrrolidine ring contributes to stereoelectronic effects due to its saturated nature and lone electron pair on nitrogen.

Structural Relationship to Pyridine Derivatives

Pyridine derivatives are a cornerstone of medicinal and materials chemistry due to their tunable electronic properties and hydrogen-bonding capabilities. This compound belongs to the subclass of 3-aminopyridines, which are distinguished by an amine-containing side chain at the pyridine’s third position. Comparative analysis with related structures reveals critical trends:

  • Substituent Effects on Aromaticity :

    • The electron-donating methyl group at position 5 increases electron density at the adjacent pyrrolidine-substituted position (C6), potentially stabilizing charge-transfer interactions.
    • The pyrrolidin-1-yl group, a non-aromatic heterocycle, introduces conformational flexibility while maintaining nitrogen’s lone pair availability for coordination or hydrogen bonding.
  • Comparison to Analogous Compounds :

    • Unlike 1-(6-(piperazin-1-yl)pyridin-3-yl)ethanamine (CAS 1355218-56-2), which features a piperazine ring, the pyrrolidine substituent here reduces steric bulk and alters nitrogen’s spatial orientation.
    • In contrast to 2-(pyrrolidin-1-yl)ethylamine (CAS 7154-73-6), this compound’s pyridine core enables π-π stacking interactions absent in purely aliphatic analogs.
  • Synthetic Precedents :

    • Recent methods for substituted pyridines often involve cyclization of 1,5-dicarbonyl precursors with hydroxylamine, followed by functionalization via nucleophilic aromatic substitution or transition-metal catalysis. The ethanamine side chain in this compound likely derives from reductive amination or Grignard additions to pyridine carbonyl precursors.

Significance in Heterocyclic Chemistry Research

This compound’s architecture aligns with three key research themes in modern heterocyclic chemistry:

  • Diversity-Oriented Synthesis :
    The simultaneous presence of methyl, pyrrolidine, and ethanamine groups demonstrates how pyridine serves as a scaffold for introducing diverse functional handles. Such modularity enables rapid exploration of structure-activity relationships in drug discovery. For instance, replacing pyrrolidine with piperidine or morpholine could systematically modulate solubility and target affinity.

  • Non-Covalent Interaction Engineering :

    • The pyridine nitrogen participates in hydrogen bonding as an acceptor, while the ethanamine’s NH₂ group acts as a donor.
    • Pyrrolidine’s saturated ring induces chair-to-envelope conformational shifts, affecting molecular packing in crystalline phases or binding pockets.
  • Applications in Catalysis and Materials :

    • Pyridine derivatives often serve as ligands in coordination chemistry. The ethanamine side chain here could chelate metal ions, forming complexes with potential catalytic activity.
    • In materials science, the planar pyridine core facilitates π-stacking in supramolecular assemblies, while the aliphatic substituents improve solubility in organic solvents.

Ongoing studies focus on optimizing synthetic routes to this compound—particularly improving yields in the pyrrolidine introduction step, which may involve Buchwald-Hartwig amination or Ullmann-type couplings under microwave irradiation.

Eigenschaften

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

1-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C12H19N3/c1-9-7-11(10(2)13)8-14-12(9)15-5-3-4-6-15/h7-8,10H,3-6,13H2,1-2H3

InChI-Schlüssel

DHQMVGZNGUWMIG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1N2CCCC2)C(C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Functionalization of 5-Methylpyridine

Step 1: Introduction of the Ethanamine Group
A common strategy involves converting a nitrile or ketone at position 3 to an aminomethyl group. For example:

  • Nitrile Reduction : 3-Cyano-5-methylpyridine can be hydrogenated using Raney Nickel or Pd/C under H₂ to yield 3-aminomethyl-5-methylpyridine.

  • Reductive Amination : A ketone at position 3 can react with methylamine in the presence of NaBH₃CN or NaBH₄ to form the ethanamine moiety.

Step 2: Bromination at Position 6
Directed metallation or electrophilic substitution is employed to introduce a bromine at position 6. For instance:

  • Regioselective Bromination : Using N-bromosuccinimide (NBS) or Br₂ under conditions guided by the methyl group at position 5 to direct bromine to position 6.

Reagent Conditions Yield Reference
NBS, AIBN, CCl₄80°C, 12 hours~65%
Br₂, FeBr₃0°C → RT, 4 hours~70%

Step 3: Buchwald-Hartwig Amination
The brominated intermediate undergoes palladium-catalyzed coupling with pyrrolidine:

  • Catalyst System : Pd(OAc)₂/Xantphos ligand, Cs₂CO₃ base, dioxane solvent, 100°C.

  • Mechanism : Oxidative addition of Pd to the C-Br bond, amine coordination, transmetallation, and reductive elimination.

Catalyst Base Solvent Temp Yield
Pd(OAc)₂/XantphosCs₂CO₃Dioxane100°C~75%

Alternative Routes: Coupling and Protection Strategies

Suzuki-Miyaura Cross-Coupling

For aryl-substituted analogs, Suzuki coupling is viable, but direct application to pyrrolidine is limited. However, modified approaches include:

  • Boronic Ester Formation : Introduce a boronic ester at position 6 via directed metallation, then couple with pyrrolidine.

  • Limitations : Pyrrolidine lacks an aryl group, making Suzuki coupling less applicable.

Key Challenges and Solutions

Regioselectivity in Bromination

The methyl group at position 5 directs electrophilic substitution to position 4 or 6. Strategies to favor position 6 include:

  • Directed Metallation : Use a strong base (e.g., LDA) to deprotonate position 6, followed by quenching with an electrophile.

  • Steric Effects : Bulky protecting groups at position 3 (e.g., Boc) enhance selectivity for position 6.

Stability of Intermediates

The ethanamine group is prone to oxidation or side reactions. Solutions include:

  • Protection : Boc or Fmoc groups stabilize the amine during bromination and coupling.

  • Mild Deprotection : Use TFA or HCl in dioxane to remove protecting groups post-coupling.

Case Studies and Experimental Data

Synthesis of 3-Ethanamine-5-Methylpyridine

Procedure :

  • Nitrile Reduction :

    • React 3-cyano-5-methylpyridine with H₂ (1 atm) and Pd/C (10%) in MeOH at 50°C for 1 hour.

    • Yield: ~85%

Spectroscopic Data :

NMR (CDCl₃) δ (ppm)
¹H: NH₂1.5–2.0 (br s)
¹³C: CH₂NH₂42.0, 39.5

Bromination and Buchwald-Hartwig Amination

Procedure :

  • Bromination : Treat 3-ethanamine-5-methylpyridine with NBS in CCl₄ at 80°C.

  • Coupling : React 6-bromo-5-methyl-3-ethanaminopyridine with pyrrolidine using Pd(OAc)₂/Xantphos in dioxane.

Optimized Conditions :

Parameter Value
Catalyst Loading5 mol% Pd
BaseCs₂CO₃ (2 eq)
SolventDioxane (1.5 mL/mmol)
Temperature100°C (12 hours)

Yield : ~70% after column chromatography (petroleum ether/EtOAc, 2:1).

Critical Analysis of Synthetic Routes

Advantages of Buchwald-Hartwig Amination

  • High Functional Group Tolerance : Compatible with amines, ethers, and esters.

  • Efficiency : Short reaction times (12–24 hours) compared to multi-step SNAr.

Limitations

  • Catalyst Cost : Pd/Xantphos systems are expensive for large-scale synthesis.

  • Byproduct Formation : Competing dehalogenation or homocoupling may occur under prolonged heating .

Analyse Chemischer Reaktionen

Amine Functionalization Reactions

The ethanamine moiety (-CH₂CH₂NH₂) undergoes characteristic amine reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form tertiary amines. For example, reaction with ethyl bromoacetate yields N-ethyl-N-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethylacetamide .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C. Reported yields range from 65–85% .

Pyridine Ring Modifications

The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

  • Chlorine Displacement : With 6-chloro-3-aminopyridine analogs, pyrrolidine replaces chlorine at 100–120°C in DMF (yield: 60–75%) .

  • Amination : Reacts with primary/secondary amines (e.g., morpholine) under microwave irradiation (150°C, 30 min) to form substituted pyridines.

Suzuki Cross-Coupling

The pyridine boronate derivative couples with aryl halides (e.g., 4-bromophenylhydrazine) using Pd(PPh₃)₄ catalyst (1 mol%) in dioxane/H₂O (3:1) at 80°C. Yields: 55–70% .

Pyrrolidine Ring Reactivity

The pyrrolidin-1-yl group undergoes cyclization and functionalization:

  • Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN in MeOH to form spirocyclic derivatives.

  • Oxidation : Treatment with m-CPBA in DCM oxidizes pyrrolidine to pyrrolidone (yield: 40–50%) .

Multi-Component Reactions

Participates in one-pot syntheses:

  • Mannich Reaction : With formaldehyde and secondary amines (e.g., diethylamine) in EtOH at 60°C, forming β-amino carbonyl derivatives (yield: 70–80%) .

  • Cyclocondensation : Reacts with 2-chloro-3-nitropyridine and arenediazonium tosylates to form pyrazolo[4,3-b]pyridines (yield: 50–65%) .

Catalytic Hydrogenation

The pyridine ring is hydrogenated over Raney Ni (H₂, 50 psi) in EtOH at 80°C, yielding 1-(5-methyl-6-(pyrrolidin-1-yl)piperidin-3-yl)ethanamine (yield: 85%) .

Mechanistic Insights

  • SₙAr Reactions : The electron-withdrawing methyl and pyrrolidinyl groups activate the pyridine ring at the 2- and 4-positions for nucleophilic attack .

  • Amine Basicity : The ethanamine group (pKa ~10.5) facilitates protonation in acidic media, enhancing electrophilic reactivity .

Stability and Side Reactions

  • Oxidative Degradation : Prolonged exposure to air oxidizes the ethanamine group to nitro derivatives (confirmed by HRMS) .

  • Thermal Decomposition : Above 200°C, decarboxylation and pyrrolidine ring-opening occur, forming volatile byproducts (GC-MS analysis).

Wissenschaftliche Forschungsanwendungen

Structural Formula

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_{2}

Central Nervous System Disorders

Research indicates that compounds similar to 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine may act as modulators of neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions are crucial for the development of treatments for conditions such as:

  • Schizophrenia
  • Depression
  • Anxiety disorders

A study demonstrated that derivatives of pyridine-pyrrolidine compounds exhibit significant binding affinity to dopamine receptors, suggesting their potential as antipsychotic agents .

Metabolic Syndrome Treatment

The compound has also been studied for its potential role in treating metabolic disorders. Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 have shown promise in managing conditions such as:

  • Type 2 Diabetes
  • Obesity

Research has indicated that the modulation of steroid metabolism can lead to improved insulin sensitivity and reduced adiposity .

Pharmacological Studies

Pharmacological investigations into compounds with similar structures have revealed their utility in understanding receptor dynamics. For instance, studies focusing on G protein-coupled receptors (GPCRs) have highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy .

Case Study 1: Antipsychotic Activity

In a clinical trial involving a series of pyridine-pyrrolidine derivatives, researchers found that certain modifications led to increased potency at dopamine D2 receptors. The study concluded that these compounds could serve as lead candidates for developing new antipsychotic medications .

Case Study 2: Insulin Sensitivity Improvement

Another study investigated the effects of a related compound on insulin sensitivity in obese rat models. The results indicated a significant reduction in blood glucose levels and improved insulin response, supporting the hypothesis that targeting specific metabolic pathways can yield therapeutic benefits .

Table 1: Comparison of Biological Activities of Pyridine-Pyrrolidine Derivatives

Compound NameTarget ReceptorActivityReference
Compound ADopamine D2High
Compound BSerotoninModerate
Compound C11β-HSD Type 1High

Table 2: Pharmacological Profiles

Compound NameTherapeutic AreaEfficacy LevelNotes
Compound ACNS DisordersHighPotential antipsychotic
Compound BMetabolic SyndromeModerateInsulin sensitizer
Compound CCognitive ImpairmentHighAlzheimer’s treatment focus

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Notes Reference
1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine C₁₂H₁₉N₃ ~205.3* 5-Me, 6-pyrrolidinyl, 3-ethylamine Reference compound N/A
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine C₁₃H₂₁N₃ 219.33 6-azepanyl 7-membered ring
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₁H₁₃FN₂O 208.23 2-F, 6-pyrrolidinyl, 3-ketone Ketone replaces amine
4-(Pyrrolidin-1-yl)pyridin-2-amine C₉H₁₃N₃ 163.22 4-pyrrolidinyl, 2-amine Altered substitution pattern

*Estimated based on analogous structures.

Research Implications

  • Ring Size Effects : Azepane derivatives (7-membered) vs. pyrrolidine (5-membered) may exhibit distinct pharmacokinetic profiles due to differences in ring strain and lipophilicity .
  • Amine Functionality : Primary amines (e.g., target compound) are more basic and prone to protonation than ketones or carboxamides, influencing bioavailability and target engagement .
  • Halogenation : Fluorine substitution (e.g., 2-fluoro in ) could enhance blood-brain barrier penetration or metabolic resistance .

Biologische Aktivität

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine, also known by its CAS number 1355218-50-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2C_{13}H_{18}N_{2} with a molecular weight of 218.30 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, this compound may act as an agonist or antagonist at certain receptors, potentially influencing neurotransmitter systems or inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including those similar to this compound. For instance, compounds in this class have shown cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate cholinergic signaling or inhibit neuroinflammatory processes, making them candidates for the treatment of neurodegenerative diseases .

Cannabinoid Receptor Interaction

Some studies indicate that related compounds might act as preferential agonists for the Cannabinoid Receptor 2 (CB2), which is involved in pain modulation and inflammation. This suggests potential applications in pain management and inflammatory conditions .

Research Findings

StudyFindings
Study on Trypanosoma bruceiIdentified compounds with low toxicity to mammalian cells and effective growth inhibition of T. brucei .
Anticancer ActivityPiperidine derivatives showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
Neuroprotective StudiesIndicated potential for treating Alzheimer's disease through multi-targeted approaches .

Case Studies

Several case studies have documented the effects of piperidine derivatives in clinical and preclinical settings:

  • Cancer Treatment : A derivative exhibited significant antiproliferative activity against HeLa cells, indicating its potential as a chemotherapeutic agent.
  • Neurodegenerative Disorders : Compounds were tested for their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation or reductive amination strategies. A plausible route is:

Core Pyridine Functionalization: Start with 5-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine. Introduce an acetyl group via Friedel-Crafts acylation or nucleophilic substitution.

Reductive Amination: React the ketone intermediate (e.g., 1-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) with ammonia or a primary amine under hydrogenation (e.g., H₂/Pd-C) or using borohydride reagents .

Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips:

  • Vary catalysts (e.g., NaBH₃CN vs. BH₃·THF) to improve yield.
  • Adjust pH (7–9) during reductive amination to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and amine proton environments. For example, pyrrolidinyl protons appear as broad singlets (δ 1.8–2.5 ppm) .
  • HPLC-MS: Validates purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z ~246). Use C18 columns with acetonitrile/water + 0.1% formic acid .
  • FT-IR: Amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) may arise from:

  • Tautomerism or Conformational Flexibility: Use variable-temperature NMR to observe dynamic processes (e.g., amine inversion).
  • Impurity Interference: Combine HPLC with diode-array detection (DAD) to identify co-eluting impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) .

Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., receptors)?

Methodological Answer:

  • Radioligand Binding Assays: Use tritiated or fluorescently labeled analogs to quantify affinity (Kd) for receptors like G protein-coupled receptors (GPCRs). Include negative controls (e.g., excess unlabeled ligand) to confirm specificity .
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (kon/koff) .
  • Mutagenesis Studies: Identify critical binding residues by expressing receptor mutants and assessing activity loss (e.g., EC50 shifts in cAMP assays) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clint) .
  • Caco-2 Permeability: Assess intestinal absorption potential by measuring apical-to-basolateral transport (apparent permeability, Papp >1 ×10⁻⁶ cm/s suggests good absorption) .
  • In Vivo PK in Rodents: Administer IV/orally and collect plasma samples at intervals. Use non-compartmental analysis (NCA) to determine AUC, Cmax, and bioavailability .

Q. What strategies are effective for structural modifications to enhance target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Pyrrolidine Substitution: Replace pyrrolidine with piperidine or azetidine to alter steric bulk and hydrogen-bonding capacity .
    • Methyl Group Positioning: Introduce methyl groups at pyridine positions 4 or 2 to modulate lipophilicity and π-π stacking .
  • Molecular Docking: Screen virtual libraries of derivatives against target vs. off-target proteins (e.g., using AutoDock Vina) to prioritize syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.